Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

메틸 3-{(tert-부톡시)카르보닐아미노}퓨란-2-카르복실레이트는 유기 합성에서 중요한 중간체로, 퓨란 고리와 보호된 아민기(-NHBoc)를 동시에 갖춘 화합물입니다. 이 화합물은 tert-부톡시카르보닐(Boc) 보호기로 인해 아민기의 선택적 반응이 가능하며, 카르복실레이트 에스터기는 추가적인 유도체화에 유연성을 제공합니다. 고품질의 결정성 분말로 제공되며, HPLC 및 NMR 분석을 통해 순도가 검증됩니다. 특히 의약품 및 정밀 화학 분야에서 키랄 빌딩 블록으로 활용될 수 있는 구조적 이점을 지닙니다. 산-염기 조건에서 Boc 기의 안정성이 우수하여 합성 공정 설계에 용이합니다.
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate structure
956034-03-0 structure
Product Name:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
CAS 번호:956034-03-0
MF:C11H15NO5
메가와트:241.240503549576
MDL:MFCD12407824
CID:827240
PubChem ID:52987670
Update Time:2025-11-02

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
    • methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate
    • methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate
    • methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
    • Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
    • OFSPCMNPGVKHEL-UHFFFAOYSA-N
    • W9754
    • ST24030999
    • methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy
    • Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate
    • methyl 3-{[(tert-butoxy)
    • Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)
    • tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate
    • methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
    • AS-33280
    • DTXSID70680939
    • SCHEMBL189873
    • AKOS015920459
    • SB60901
    • Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
    • 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester
    • DA-32809
    • CS-0154425
    • BCP33197
    • OSM-S-426
    • 956034-03-0
    • MDL: MFCD12407824
    • 인치: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
    • InChIKey: OFSPCMNPGVKHEL-UHFFFAOYSA-N
    • 미소: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 241.09500
  • 동위원소 질량: 241.09502258g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 297
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 77.8
  • 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

  • PSA: 81.26000
  • LogP: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate 보안 정보

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate 세관 데이터

  • 세관 번호:2932190090
  • 세관 데이터:

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    2932190090

    개요:

    2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%

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    요약:

    2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
092634-250mg
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
250mg
£61.00 2022-03-01
Fluorochem
092634-1g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
1g
£150.00 2022-03-01
Fluorochem
092634-5g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
5g
£477.00 2022-03-01
Fluorochem
092634-10g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
10g
£809.00 2022-03-01
Alichem
A159002975-5g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
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$1122.70 2023-08-31
Alichem
A159002975-10g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
10g
$1503.48 2023-08-31
Alichem
A159002975-25g
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
25g
$2626.47 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12536-10g
methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD225385-100mg
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
100mg
¥122.0 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD225385-250mg
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
956034-03-0 95%
250mg
¥218.0 2023-08-31

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 45 min, -30 °C → 0 °C
참조
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: Water
참조
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  45 min, -30 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

합성 방법 5

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
참조
Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

합성 방법 7

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight
참조
Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents
Wang, Shengzheng; Fang, Kun; Dong, Guoqiang; Chen, Shuqiang; Liu, Na; et al, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

합성 방법 11

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C → 40 °C
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

합성 방법 12

반응 조건
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ;  20 min, -40 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
참조
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

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